(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate

Beschreibung

Structural Identification and IUPAC Nomenclature

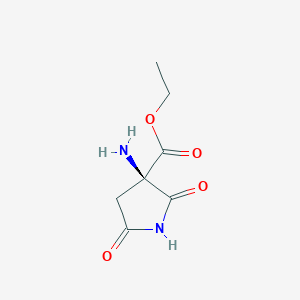

This compound possesses a well-defined molecular structure that places it within the succinimide class of heterocyclic compounds. The compound's systematic International Union of Pure and Applied Chemistry nomenclature clearly designates it as ethyl (3R)-3-amino-2,5-dioxopyrrolidine-3-carboxylate, reflecting its chiral center at the 3-position of the pyrrolidine ring. The Chemical Abstracts Service registry number 159213-18-0 uniquely identifies this specific enantiomer in chemical databases and literature.

The molecular structure features a five-membered pyrrolidine ring containing two carbonyl groups at positions 2 and 5, creating the characteristic dioxopyrrolidine or succinimide backbone. At the 3-position, the molecule bears both an amino group and an ethyl carboxylate substituent, with the R-configuration determining the spatial arrangement around this stereogenic center. The InChI key PJMURKYAHVPDLH-SSDOTTSWSA-N provides a standardized representation for computational chemistry applications and database searches.

Structural analysis reveals several key physicochemical properties that define the compound's behavior and potential applications. The logarithm of the partition coefficient (LogP) measures -1.45, indicating moderate hydrophilicity. The heavy atom count totals 13, with a rotatable bond count of 3, suggesting reasonable conformational flexibility. The polar surface area spans 98 square angstroms, contributing to the compound's solubility characteristics. The hydrogen bond acceptor count reaches 4, while the hydrogen bond donor count equals 2, parameters crucial for understanding intermolecular interactions.

The stereochemical designation R reflects the absolute configuration at the 3-position according to Cahn-Ingold-Prelog priority rules. This configuration distinguishes the compound from its S-enantiomer, ethyl (3S)-3-amino-2,5-dioxopyrrolidine-3-carboxylate, which possesses the opposite spatial arrangement and different biological properties. The presence of the amino group at the quaternary carbon center creates opportunities for further chemical transformations and contributes to the compound's versatility as a synthetic intermediate.

Commercial availability data indicates widespread accessibility through multiple suppliers, with purity levels typically ranging from 95% to 97%. Various catalog numbers exist across different suppliers, reflecting the compound's importance in research applications and synthetic chemistry programs. The compound exhibits stability under standard laboratory conditions when stored at temperatures between 2-8 degrees Celsius.

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerged from the broader historical context of succinimide and pyrrolidine-2,5-dione research, which has spanned several decades of heterocyclic chemistry investigation. Succinimides, also called 2,5-dioxopyrrolidines, have been recognized as an important class of compounds with diverse biological and pharmaceutical activities. The systematic study of these compounds began with the recognition that the basic nucleus of succinimides could be derivatized at both carbon and nitrogen positions, leading to various derivatives with diverse functionalities.

Early synthetic approaches to succinimide derivatives focused on well-established routes using succinic acid and primary aromatic amines under reflux conditions with thionyl chloride. Alternative methods utilizing cyclic anhydrides with Lewis acid catalysis provided convenient pathways for direct synthesis of substituted succinimides. These foundational methodologies established the groundwork for more sophisticated synthetic approaches that would eventually lead to the development of chiral derivatives such as this compound.

The recognition of biological activity in pyrrolidine-2,5-dione derivatives sparked intensive research into their anticonvulsant properties during the late 20th and early 21st centuries. Researchers discovered that focused series of original hybrid pyrrolidine-2,5-dione derivatives exhibited potent anticonvulsant properties, demonstrating the therapeutic potential of this chemical class. Metabolic stability studies revealed that different substitution patterns significantly influenced the susceptibility of these compounds to enzymatic biotransformations, with some derivatives showing excellent metabolic stability while others underwent rapid biotransformation.

The development of N-heterocyclic carbene-catalyzed synthetic methodologies represented a significant advancement in succinimide chemistry. Research demonstrated that a delicate balance between Stetter reaction pathways and competing isomerization reactions could be achieved, providing efficient synthetic methods to construct valuable succinimide derivatives. These methodologies recognized the importance of the active exocyclic double bond and enolizable amide bond in N-substituted itaconimide derivatives as key moieties for succinimide construction.

Contemporary research has expanded to investigate the antimicrobial and anthelmintic properties of pyrrolidine-2,5-dione derivatives. Studies evaluating ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives revealed promising antibacterial and anthelmintic potentials, addressing the global challenge of multidrug resistance development. These investigations highlighted the continued relevance of succinimide chemistry in addressing contemporary pharmaceutical challenges.

The evolution of synthetic methodologies for succinimide derivatives reflects broader trends in heterocyclic chemistry, emphasizing the importance of stereochemistry and chiral synthesis. The development of asymmetric synthetic approaches has enabled access to enantiomerically pure compounds such as this compound, facilitating detailed structure-activity relationship studies and improved understanding of biological mechanisms.

Recent advances in retrosynthetic analysis and artificial intelligence-powered synthesis planning have further enhanced the accessibility of complex succinimide derivatives. Template-based approaches utilizing extensive chemical reaction databases enable prediction of feasible synthetic routes, streamlining the synthesis process for target compounds. These computational tools represent the latest evolution in the historical development of succinimide chemistry, providing researchers with sophisticated planning capabilities for synthetic campaigns.

Eigenschaften

IUPAC Name |

ethyl (3R)-3-amino-2,5-dioxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-13-6(12)7(8)3-4(10)9-5(7)11/h2-3,8H2,1H3,(H,9,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMURKYAHVPDLH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443368 | |

| Record name | (2R)-2-amino-2-ethoxycarbonylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159213-18-0 | |

| Record name | (2R)-2-amino-2-ethoxycarbonylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The compound has the following chemical formula:

- Molecular Formula : C7H10N2O4

- Molecular Weight : 174.17 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of 2,5-dioxopyrrolidines exhibit notable antimicrobial properties. A study evaluated the antibacterial effects of various derivatives, including this compound, against several bacterial strains. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties. A study on various derivatives showed promising results in inhibiting the growth of helminths. The activity was assessed using standard assays on nematodes.

| Compound | Nematode Species | Effective Concentration (µg/mL) | % Inhibition |

|---|---|---|---|

| This compound | Haemonchus contortus | 50 | 80 |

| This compound | Ascaris suum | 100 | 75 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways in both bacterial and helminthic organisms.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as aldose reductase and carbonic anhydrase, which are crucial for cellular metabolism.

- Cell Cycle Disruption : In cancer cell lines, treatment with this compound resulted in increased multipolarity during mitosis, leading to cell death through aberrant cell division.

Study on Cancer Cell Lines

A notable case study involved the application of this compound in centrosome-amplified human cancer cells. The study demonstrated that treatment with the compound led to a significant increase in multipolar mitotic spindles.

| Treatment Concentration (µM) | % Multipolarity Observed |

|---|---|

| 5 | 10 |

| 15 | 25 |

This increase in multipolarity suggests a potential application in cancer therapy by exploiting the reliance of certain cancer cells on centrosome clustering for survival.

Wissenschaftliche Forschungsanwendungen

Therapeutic Agent Development

(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate serves as a key intermediate in the synthesis of tetrahydropyrrolo[1,2-a]pyrazin derivatives, which are promising candidates for treating diabetic complications. These derivatives exhibit potent aldose reductase inhibitory activity, which is crucial for managing diabetic complications such as neuropathy and retinopathy .

Synthesis of Bioactive Compounds

The compound has been utilized in various synthetic pathways to create biologically active molecules. For instance, it has been involved in the formal synthesis of lactacystin from L-serine, showcasing its versatility in constructing complex organic structures .

Case Study 1: Cancer Cell Line Studies

A notable study investigated the effects of this compound on centrosome-amplified human cancer cells. The treatment resulted in an increase in multipolar mitotic spindles, suggesting a potential application in cancer therapy by targeting centrosome clustering mechanisms.

| Treatment Concentration (µM) | % Multipolarity Observed |

|---|---|

| 5 | 10 |

| 15 | 25 |

This data indicates that higher concentrations may enhance the therapeutic potential of this compound against certain cancer types .

Case Study 2: QSAR Modeling for Drug Design

A quantitative structure-activity relationship (QSAR) study was conducted to evaluate the biological activity of various derivatives related to this compound. The study employed machine learning techniques to develop predictive models based on quantum chemical parameters. The results demonstrated that specific structural modifications could lead to enhanced inhibitory activity against gene expression mediated by AP-1 and NF-kappa B pathways .

Summary of Findings

The applications of this compound span across therapeutic development and synthetic chemistry. Its role as an intermediate in producing bioactive compounds highlights its importance in drug discovery and development processes.

Analyse Chemischer Reaktionen

Hydrazone Formation via Condensation Reactions

The compound undergoes condensation with hydrazine derivatives to form hydrazones, a reaction facilitated by its reactive α-ketoamide moiety. For example:

-

Reaction with 2,4-dinitrophenylhydrazine yields (3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one (65% yield) .

-

Similar reactivity is observed with benzothiazol-2-ylhydrazine and pyridin-2-ylhydrazine, forming derivatives with yields ranging from 57% to 67% .

Table 1: Hydrazone Derivatives Synthesized

| Derivative | Substituent (R₁) | Yield (%) | Conditions |

|---|---|---|---|

| 3a | 2,4-dinitrophenyl | 65 | Reflux, HCl |

| 3b | Benzothiazol-2-yl | 67 | Reflux, EtOH |

| 3c | Pyridin-2-yl | 57 | RT, DMF |

Hydrogenation and Catalytic Reduction

The compound participates in hydrogenation reactions critical for synthesizing bioactive molecules:

-

Catalytic Hydrogenation : Using Raney Ni (A5000) in ethanol or THF at 35–40°C enables selective reduction of unsaturated bonds while preserving the pyrrolidine core .

-

Asymmetric Hydrogenation : Wilkinson’s catalyst (HRuC(PPh₃)₃) facilitates enantioselective reductions, retaining the (R)-configuration at C3 .

Stereoselective Transformations

The chiral center at C3 governs stereochemical outcomes in downstream reactions:

-

Diastereomer Formation : Reactions with chiral auxiliaries (e.g., tert-butoxymethyl groups) yield diastereomers in ratios up to 10:1, favoring the cis configuration .

-

Recrystallization : Enantiomeric excess (ee) improves from 44% to 97% via recrystallization in isopropanol, highlighting its utility in asymmetric synthesis .

Ester Hydrolysis and Deprotection

The ethyl ester group is hydrolyzed under acidic or basic conditions:

-

Acid-Mediated Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane at 0–20°C removes tert-butyloxycarbonyl (Boc) groups, yielding free carboxylic acids .

-

Base-Mediated Hydrolysis : Sodium hydroxide in aqueous THF converts the ester to the corresponding carboxylate, enabling further functionalization .

Cyclization and Rearrangement Reactions

The compound serves as a precursor for heterocyclic systems:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares (R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate with analogous pyrrolidine derivatives:

Pharmacological Relevance

- The target compound’s amino group is crucial for Ranirestat’s aldose reductase inhibitory activity, which mitigates diabetic complications .

Research Findings and Challenges

- Solubility Issues: The high water solubility of this compound reduces extraction efficiency (83% yield after three extractions) .

- Resolution Limitations : Only (S)-(+)-camphorsulfonic acid successfully resolves the enantiomer, suggesting steric and electronic compatibility between the acid and amine group .

- Stability : The compound’s decomposition at 229–230°C necessitates careful handling during synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate with high enantiomeric purity?

- Methodology : Use diastereoselective synthesis techniques, such as asymmetric catalysis or chiral auxiliaries, to control stereochemistry. For example, Evans auxiliaries or organocatalytic methods can direct the formation of the (R)-configuration. Post-synthesis, validate enantiomeric excess via chiral HPLC or polarimetry. Crystallization in polar solvents (e.g., ethanol/water mixtures) may enhance purity .

- Analytical Validation : Confirm stereochemistry via single-crystal X-ray diffraction (e.g., using SHELX programs for refinement) or compare optical rotation values with literature data.

Q. How can the structural and electronic properties of this compound be characterized?

- Spectroscopic Analysis :

- NMR : Use - and -NMR to confirm substituent positions and hydrogen bonding interactions (e.g., amine protons in DMSO-d).

- IR : Identify carbonyl stretches (2,5-dioxopyrrolidine) near 1700–1750 cm and amine N–H stretches around 3300–3500 cm.

Q. What solvent systems are optimal for studying its stability and reactivity?

- Stability Tests : Conduct accelerated degradation studies in solvents like THF, DMSO, or aqueous buffers (pH 4–9) under varying temperatures (25–60°C). Monitor decomposition via HPLC or LC-MS. Polar aprotic solvents (e.g., DMF) may stabilize the compound during synthetic steps .

- Reactivity : Assess nucleophilic reactivity of the amine group using electrophilic agents (e.g., acyl chlorides) in dichloromethane or acetonitrile.

Advanced Research Questions

Q. How can dynamic solvent effects on its photophysical properties be investigated?

- Experimental Design : Perform time-resolved fluorescence spectroscopy in solvents of varying polarity (e.g., THF, acetonitrile, water). Measure Stokes shifts to probe solvent relaxation around the excited state. Compare results with computational TD-DFT studies to correlate solvent polarity with charge-transfer transitions .

- Data Interpretation : Use the Lippert-Mataga equation to quantify solvent reorganization energy. A larger Stokes shift in polar solvents indicates stronger solute-solvent interactions.

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Contradiction Analysis : If residual electron density or disorder is observed (e.g., in SHELXL outputs), apply constraints (e.g., DFIX for bond lengths) or split models for disordered regions. Validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O bonds) that may influence packing .

- Cross-Validation : Compare refinement metrics (R-factor, wR) across multiple datasets. Use software like Olex2 for real-space validation .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Mechanistic Studies :

- Enzyme Inhibition : Test against γ-aminobutyric acid (GABA) transaminase or ornithine aminotransferase using in vitro assays (e.g., UV-Vis monitoring of cofactor depletion). Compare IC values with known inhibitors like 3-amino-2,3-dihydrobenzoic acid .

- Molecular Docking : Simulate binding modes using AutoDock Vina. Focus on hydrogen bonding between the carboxylate/amine groups and active-site residues (e.g., lysine or aspartate).

Q. What synthetic routes enable late-stage functionalization of the pyrrolidine ring?

- Methodology :

- Cross-Coupling : Employ palladium-catalyzed amination or Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 3-amino position .

- Oxidation/Reduction : Use TEMPO/NaClO for selective oxidation of the pyrrolidine ring or NaBH/CeCl for ketone reduction.

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.